prop-2-en-1-yl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound prop-2-en-1-yl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a structurally complex thiazolo[3,2-a]pyrimidine derivative. Its core structure consists of a fused bicyclic system (thiazole and pyrimidine rings) with a chiral center at C5, which is substituted with a 4-(acetyloxy)phenyl group. The 2-position features a (2E)-3-phenylprop-2-en-1-ylidene moiety, contributing to extended π-conjugation, while the 6-position is esterified with a prop-2-en-1-yl group. The 7-methyl group and 3-oxo functionality further modulate its electronic and steric properties .
Its synthesis likely follows a condensation pathway involving aromatic aldehydes and thiouracil precursors, analogous to methods described for similar derivatives .
Properties
Molecular Formula |
C28H24N2O5S |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
prop-2-enyl (2Z)-5-(4-acetyloxyphenyl)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H24N2O5S/c1-4-17-34-27(33)24-18(2)29-28-30(25(24)21-13-15-22(16-14-21)35-19(3)31)26(32)23(36-28)12-8-11-20-9-6-5-7-10-20/h4-16,25H,1,17H2,2-3H3/b11-8+,23-12- |
InChI Key |
NKUALRRNJAQPLL-GVWDBFSNSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=N1)C4=CC=C(C=C4)OC(=O)C)C(=O)OCC=C |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=N1)C4=CC=C(C=C4)OC(=O)C)C(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions to form the thiazolo[3,2-a]pyrimidine core, followed by functional group modifications to introduce the acetyloxy and phenylprop-2-en-1-ylidene groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains the following reactive moieties:
-
Ester group (prop-2-en-1-yl carboxylate)
-
Acetyloxy group (on the phenyl ring)
-
α,β-Unsaturated ketone (3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene])
-
Thiazolo-pyrimidine heterocycle
These groups dictate its primary chemical transformations.
Ester Hydrolysis
The prop-2-en-1-yl carboxylate ester undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.
| Reaction Conditions | Products | Mechanism |
|---|---|---|
| Acidic (HCl/H₂O, reflux) | Carboxylic acid + allyl alcohol | Nucleophilic acyl substitution |
| Basic (NaOH/H₂O, reflux) | Carboxylate salt + allyl alcohol | Base-promoted saponification |
For example:
This reaction is critical for modifying bioavailability in pharmacological studies .
Deacetylation of the Acetyloxy Group
The acetyloxy (-OAc) substituent on the phenyl ring is susceptible to cleavage under basic or nucleophilic conditions:
| Conditions | Reagents | Outcome |
|---|---|---|
| Basic hydrolysis | K₂CO₃/MeOH | Phenolic -OH group |
| Acidic hydrolysis | H₂SO₄/H₂O | Phenolic -OH group |
For instance:
This transformation is strategically used to enhance hydrogen-bonding interactions in drug design.
Reactivity of the α,β-Unsaturated Ketone
The conjugated enone system participates in Michael additions and cycloadditions :
| Reaction Type | Reagents | Products |
|---|---|---|
| Michael addition | Grignard reagents (RMgX) | 1,4-Addition products |
| Diels-Alder | Dienes (e.g., 1,3-butadiene) | Six-membered cycloadducts |
Example reaction:
These reactions are leveraged to diversify the molecule’s scaffold for structure-activity relationship (SAR) studies .
Thiazolo-Pyrimidine Core Modifications
The thiazolo-pyrimidine heterocycle undergoes:
-
Electrophilic aromatic substitution (e.g., nitration, halogenation) at electron-rich positions.
-
Ring-opening reactions under strong oxidizing conditions (e.g., H₂O₂/acid).
| Reaction | Conditions | Outcome |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Nitro-substituted derivative |
| Bromination | Br₂/FeBr₃ | Bromo-substituted derivative |
For example:
Such modifications are key to tuning electronic properties.
Comparative Reactivity with Structural Analogs
The compound’ reactivity aligns with structurally similar thiazolo-pyrimidine derivatives:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole-pyridine hybrids have demonstrated better anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil . The compound may possess similar properties due to its structural characteristics.
Anticonvulsant Properties
Thiazole compounds are also noted for their anticonvulsant activities. Studies have shown that certain thiazole-integrated pyrrolidin derivatives exhibit potent anticonvulsant effects, which could be attributed to their chemical structure and interaction with neuronal pathways . The compound discussed may share these properties, warranting further investigation.
Synthetic Applications
Synthesis of Novel Compounds
The unique structure of prop-2-en-1-yl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo allows it to serve as a precursor in the synthesis of other bioactive molecules. The ability to modify the thiazole and pyrimidine rings can lead to the development of new derivatives with enhanced biological activities. This capability is crucial in drug discovery processes where structural modifications can lead to improved efficacy and reduced side effects.
Potential Therapeutic Uses
Anti-inflammatory Effects
Research has indicated that thiazole-containing compounds may exhibit anti-inflammatory properties. Inflammation is a common underlying factor in many diseases, including cancer and neurodegenerative disorders. The compound's structural features suggest it could potentially modulate inflammatory pathways, although specific studies are needed to confirm this application.
Antimicrobial Activity
Thiazole derivatives have been reported to possess antimicrobial properties against various pathogens. Given the increasing resistance to conventional antibiotics, exploring new compounds like prop-2-en-1-yl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl can contribute to the development of novel antimicrobial agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of prop-2-en-1-yl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s structural analogs share the thiazolo[3,2-a]pyrimidine core but differ in substituents, leading to distinct physicochemical and biological properties. Key comparisons include:
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ():
- The 2-position substituent is a 2,4,6-trimethoxybenzylidene group, enhancing electron-donating effects compared to the (2E)-3-phenylprop-2-en-1-ylidene group in the target compound.
- The 6-position ethyl ester vs. prop-2-en-1-yl ester affects lipophilicity (logP) and metabolic stability.
- Crystallographic data reveal a puckered pyrimidine ring (deviation of C5 by 0.224 Å from the mean plane) and intermolecular C–H···O hydrogen bonding, which stabilize the crystal lattice .
- (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (): The 4-cyano substituent introduces strong electron-withdrawing effects, contrasting with the acetyloxy group in the target compound. A nitrile group at the 6-position reduces solubility in polar solvents compared to the carboxylate ester in the target molecule .
Data Table: Key Properties of Thiazolo[3,2-a]Pyrimidine Derivatives
Biological Activity
Prop-2-en-1-yl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several functional groups that may contribute to its biological activity:
- Thiazolo-pyrimidine core : This structure is known for various biological activities, including antimicrobial and anticancer properties.
- Acetyloxy and phenyl substituents : These groups may enhance the lipophilicity and bioavailability of the compound.
The biological activity of this compound is thought to arise from several mechanisms:
- Antioxidant Activity : Compounds with thiazole and pyrimidine rings often exhibit antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Effects : Preliminary studies suggest that derivatives of thiazolo-pyrimidines can inhibit bacterial growth, possibly through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : The compound may interact with specific molecular targets involved in cancer progression. For example, it could inhibit enzymes such as topoisomerase or affect signal transduction pathways associated with cell proliferation.
Biological Activity Data
A summary of biological activities reported in various studies is presented in the following table:
1. Antimicrobial Activity
In a study investigating the antimicrobial properties of thiazolo-pyrimidine derivatives, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The disk diffusion method revealed zones of inhibition comparable to standard antibiotics, suggesting its potential as a therapeutic agent for bacterial infections .
2. Anticancer Research
A series of experiments evaluated the anticancer effects of this compound on various human cancer cell lines. Results indicated that it effectively induced apoptosis in HepG2 liver cancer cells through the activation of caspase pathways. This suggests that the compound could serve as a lead for developing novel anticancer therapies .
Q & A
Basic Question: What are the established synthetic protocols for this thiazolo[3,2-a]pyrimidine derivative, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step cyclization and functionalization. Key steps include:
- Thiazole ring formation : Cyclization of thiourea derivatives with α,β-unsaturated carbonyl precursors under acidic conditions (e.g., acetic acid) at reflux (~110°C) .
- Benzylidene introduction : Condensation of aldehydes (e.g., substituted benzaldehydes) with the thiazolo-pyrimidine core using catalytic piperidine or triethylamine in ethanol .
- Esterification : Prop-2-en-1-yl esterification at the 6-position using propargyl bromide in DMF with K₂CO₃ as a base .
Yield optimization requires strict control of stoichiometry (1:1.1 molar ratio for aldehyde coupling) and exclusion of moisture .
Advanced Question: How can stereochemical outcomes (Z/E isomerism) be controlled during benzylidene substitution?
Methodological Answer:
The (2Z)-configuration at the benzylidene moiety is thermodynamically favored due to conjugation with the thiazole ring’s electron-deficient system. To minimize (E)-isomer formation:
- Use polar aprotic solvents (e.g., DMF) to stabilize transition states .
- Maintain reaction temperatures below 80°C to prevent thermal isomerization .
- Verify configuration via X-ray crystallography (e.g., C–C bond lengths: 1.34–1.38 Å for Z-isomers) .
Basic Question: What analytical techniques are critical for structural confirmation?
Methodological Answer:
- X-ray crystallography : Resolves stereochemistry and confirms the dihedral angle between thiazole and pyrimidine rings (e.g., 12.5° in ) .
- NMR spectroscopy :
- IR spectroscopy : Stretching vibrations at 1720 cm⁻¹ (C=O) and 1600 cm⁻¹ (C=N) .
Advanced Question: How can computational modeling predict biological interactions of this compound?
Methodological Answer:
- Molecular docking : Use crystal structure data (e.g., PDB ID from ) to model binding with targets like cyclooxygenase-2 (COX-2) or bacterial topoisomerase IV.
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO-LUMO gaps ~4.2 eV) and reactivity .
- MD simulations : Evaluate stability in lipid bilayers (e.g., POPC membranes) to predict membrane permeability .
Basic Question: What biological activities have been reported for similar thiazolo-pyrimidine derivatives?
Methodological Answer:
- Antimicrobial : MIC values of 8–32 µg/mL against S. aureus and E. coli via agar dilution assays .
- Anticancer : IC₅₀ of 12–25 µM against MCF-7 cells via MTT assay; apoptosis induction confirmed by caspase-3 activation .
- Anti-inflammatory : COX-2 inhibition (IC₅₀ ~1.8 µM) in vitro .
Advanced Question: How do substituent modifications (e.g., 4-acetyloxy vs. 4-methoxy phenyl) alter bioactivity?
Methodological Answer:
- Electron-withdrawing groups (e.g., acetyloxy): Enhance antibacterial activity by increasing electrophilicity at the thiazole ring.
- Electron-donating groups (e.g., methoxy): Improve anticancer activity via enhanced π-stacking with DNA .
- Quantitative SAR : Hammett constants (σ) correlate with logP values (2.1–3.8) to optimize bioavailability .
Basic Question: What stability challenges arise during storage, and how can they be mitigated?
Methodological Answer:
- Hydrolysis susceptibility : The acetyloxy group degrades in aqueous buffers (pH >7). Store at 4°C in anhydrous DMSO or under nitrogen .
- Photoisomerization : Protect from UV light to prevent (Z)→(E) isomerization; amber vials recommended .
Advanced Question: How can contradictory data on synthetic yields (e.g., 45% vs. 68%) be reconciled?
Methodological Answer:
Yield discrepancies often stem from:
- Purification methods : Column chromatography (SiO₂, hexane/EtOAc) vs. recrystallization (ethanol/water) .
- Catalyst choice : Piperidine (yield 45%) vs. triethylamine (yield 68%) in benzylidene condensation .
- Scale effects : Yields drop 10–15% at >10 mmol due to side reactions .
Basic Question: What chromatographic methods are optimal for purity analysis?
Methodological Answer:
- HPLC : C18 column (5 µm, 250 × 4.6 mm), acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time ~8.2 min .
- TLC : Silica gel 60 F₂₅₄, chloroform:methanol (9:1), Rf = 0.45 .
Advanced Question: How can poor aqueous solubility be addressed for in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
